Catalytic Hydrodeoxygenation (HDO) Selectivity: 2-MTHP vs. 2-Methyltetrahydrofuran (2-MeTHF)
Under identical atmospheric pressure hydrodeoxygenation conditions on a Ni2P/SiO2 catalyst, 2-methyltetrahydropyran (2-MTHP) exhibits a significantly different reaction network and product distribution compared to the five-membered ring analog 2-methyltetrahydrofuran (2-MeTHF). While 2-MTHP achieves a high 70% yield of deoxygenated products (2-hexene and 2-pentenes), 2-MeTHF follows a different ring-opening pathway, primarily yielding pentane and butane [1]. This is due to the distinct ring-opening mechanisms: 2-MTHP proceeds via two pathways on either the methyl-substituted or unsubstituted side, leading to different alkoxide intermediates, whereas the more strained 2-MeTHF ring opens differently [2].
| Evidence Dimension | Selectivity to Deoxygenated Products in HDO |
|---|---|
| Target Compound Data | 70% yield of deoxygenated products (2-hexene and 2-pentenes) |
| Comparator Or Baseline | 2-Methyltetrahydrofuran (2-MeTHF): Mainly pentane and butane |
| Quantified Difference | Qualitative difference in product slate; 2-MTHP yields larger (C5-C6) alkenes, while 2-MeTHF yields smaller (C4-C5) alkanes. |
| Conditions | Atmospheric pressure, low contact time, Ni2P/SiO2 catalyst, conditions simulating fast pyrolysis |
Why This Matters
This confirms that 2-MTHP cannot be used as a drop-in replacement for 2-MeTHF in catalytic biomass upgrading studies or processes, as the outcome (product slate and value) is fundamentally different.
- [1] Bui, P. P., Oyama, S. T., Takagaki, A., Carrow, B. P., & Nozaki, K. (2016). Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran. ACS Catalysis, 6(7), 4549-4558. View Source
- [2] Bui, P. P., Oyama, S. T., Takagaki, A., Carrow, B. P., & Nozaki, K. (2016). Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran. ACS Catalysis, 6(7), 4549-4558. View Source
